

# physical and chemical properties of 6-Hydroxy-2,4,5-triaminopyrimidine

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## Compound of Interest

Compound Name: 6-Hydroxy-2,4,5-triaminopyrimidine

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An In-Depth Technical Guide to **6-Hydroxy-2,4,5-triaminopyrimidine**

## Authored by a Senior Application Scientist

### Foreword: The Strategic Importance of a Core Heterocycle

In the landscape of pharmaceutical and chemical research, certain molecular scaffolds emerge as foundational pillars for innovation. **6-Hydroxy-2,4,5-triaminopyrimidine** is one such molecule. While unassuming in its structure, its dense arrangement of functional groups—three amino and one hydroxyl on a pyrimidine core—renders it a highly versatile and reactive intermediate. This guide moves beyond a simple recitation of data points, aiming instead to provide researchers, scientists, and drug development professionals with a cohesive understanding of this compound's properties and the causal logic behind its handling and application. Understanding why it behaves as it does is paramount to leveraging its full potential in synthesis and discovery.

## Chemical Identity and Nomenclature

Precise identification is the bedrock of reproducible science. **6-Hydroxy-2,4,5-triaminopyrimidine** is known by several names, a consequence of its tautomeric nature and historical naming conventions. Establishing its core identifiers is the first critical step for any researcher.

- IUPAC Name: 2,5,6-Triaminopyrimidin-4(1H)-one[1]
- CAS Number: 1004-75-7[1][2][3]
- Molecular Formula: C<sub>4</sub>H<sub>7</sub>N<sub>5</sub>O[1][2][3]
- Molecular Weight: 141.13 g/mol [2][3]
- Common Synonyms: 2,4,5-Triamino-6-hydroxypyrimidine, 2,5,6-Triamino-4-pyrimidinol, 2,5,6-Triamino-4-oxopyrimidine[1][2]

The presence of the hydroxyl group adjacent to a ring nitrogen allows for keto-enol tautomerism, leading to the various naming conventions. For clarity and consistency, this guide will primarily use the name **6-Hydroxy-2,4,5-triaminopyrimidine** (abbreviated as THP).

Caption: 2D structure of **6-Hydroxy-2,4,5-triaminopyrimidine**.

## Physicochemical Properties: A Quantitative Overview

The physical properties of THP dictate its behavior in solution, its stability under storage, and the analytical methods best suited for its characterization. These are not merely numbers but clues to the molecule's intermolecular forces and electronic structure.

Table 1: Summary of Physicochemical Data

Property	Value	Significance & Expert Insight	Source(s)
Appearance	White to off-white crystalline powder.	The crystalline nature suggests a well-ordered solid lattice. Color may vary slightly with purity.	[1]
Melting Point	242 °C (with decomposition).	A high melting point indicates strong intermolecular forces, primarily hydrogen bonding from the multiple amine and hydroxyl groups. Decomposition suggests thermal instability at this temperature.	[2][3][4]
Solubility	Sparingly soluble in water; Soluble in DMSO.	Limited water solubility is expected for a planar heterocyclic compound despite H-bonding groups. Its solubility in DMSO makes it a suitable solvent for reaction chemistry and NMR analysis. The sulfate salt has very low water solubility.	[1][5][6]
pKa (Predicted)	10.48 ± 0.50	This predicted pKa likely corresponds to the hydroxyl group, indicating it is weakly	[1][3]

		acidic. The amino groups are basic. This dual nature is key to its role in pH-dependent reactions.	
Density (Predicted)	2.16 ± 0.1 g/cm <sup>3</sup>	The high predicted density is consistent with a tightly packed crystalline structure.	[2][4]
LogP (Predicted)	-0.88	The negative LogP value (XLogP3) indicates the compound is hydrophilic, favoring the aqueous phase over an octanol phase, which aligns with its multiple polar functional groups.	[2]

## Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While experimental spectra for public access are limited, we can infer the expected characteristics and reference available data.

- **UV-Vis Spectroscopy:** As a substituted pyrimidine, THP is a chromophore, meaning it absorbs ultraviolet light.[3][7][8] The absorption maxima ( $\lambda_{\text{max}}$ ) are pH-dependent due to the protonation state of the molecule. At pH 7,  $\lambda_{\text{max}}$  values are observed at 208 nm and 262 nm.[9][10] This property is crucial for quantitative analysis using UV-based detectors in techniques like HPLC.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by characteristic stretches from its functional groups. Key expected peaks include:
  - **O-H Stretch:** A broad band around 3200-3600 cm<sup>-1</sup>.

- N-H Stretches: Sharp to medium peaks in the 3100-3500  $\text{cm}^{-1}$  region, corresponding to the primary amine groups.
- C=O Stretch: A strong peak around 1650-1700  $\text{cm}^{-1}$ , indicative of the keto tautomer.
- C=N and C=C Stretches: Multiple peaks in the 1500-1650  $\text{cm}^{-1}$  region, characteristic of the pyrimidine ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would show distinct signals for the amine ( $\text{NH}_2$ ) and hydroxyl (OH) protons, which would be broad and their chemical shifts dependent on solvent and concentration. A single aromatic proton signal would also be expected.
  - $^{13}\text{C}$  NMR: The carbon NMR would show four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached electronegative nitrogen and oxygen atoms.

## Chemical Properties and Reactivity Profile

The synthetic utility of THP is derived directly from its chemical reactivity. Its electron-rich nature and multiple nucleophilic sites make it an ideal precursor for building more complex heterocyclic systems.

- Stability: The compound is stable under normal storage conditions, though it should be stored in a cool, dry, well-ventilated place away from incompatible materials.[\[2\]](#)[\[11\]](#) The sulfate salt is noted to be stable in water for up to 24 hours when mixed with a suitable antioxidant.[\[9\]](#)[\[10\]](#)
- Reactivity:
  - Nucleophilicity: The three amino groups are nucleophilic and can participate in various condensation and substitution reactions.
  - Cyclization Reactions: The key feature is the ortho-diamino arrangement (at positions 4 and 5), which is a classic precursor for forming fused five- or six-membered rings. For

instance, condensation with dicarbonyl compounds or their equivalents is a common strategy to build pteridine ring systems.[\[12\]](#)

- Antioxidant Potential: The electron-rich aromatic system with multiple amino and hydroxyl substituents suggests that THP has antioxidant properties, capable of scavenging free radicals.[\[3\]](#)[\[8\]](#)
- Incompatibilities: It should be kept away from strong oxidizing agents.[\[13\]](#)

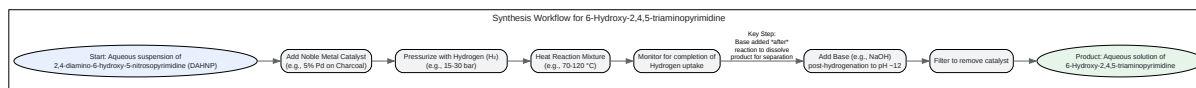
## Core Applications in Research and Development

THP is not typically an end-product but a critical starting material or intermediate. Its value lies in the downstream molecules it enables.

- Pharmaceutical Synthesis: This is the primary application field. THP serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[\[1\]](#)[\[14\]](#)
  - Antivirals: It is used in the preparation of guanines and other purine derivatives that exhibit antiviral activities.[\[5\]](#)
  - Folic Acid Derivatives: It is a building block for synthesizing folic acid and its analogs, which are vital in various biological processes.[\[3\]](#)[\[6\]](#)[\[8\]](#)
  - Antimicrobial Agents: The pyrimidine core is central to many antimicrobial drugs, and THP is a valuable precursor in their development.[\[7\]](#)[\[14\]](#)
  - Enzyme Inhibitors: Its structure allows it to interact with the active sites of specific enzymes, making it a target for the development of enzyme inhibitors.[\[7\]](#)[\[14\]](#)
- Agricultural Chemicals: The biological activity of pyrimidine derivatives extends to agriculture, where THP is used in formulating herbicides and pesticides.[\[7\]](#)[\[14\]](#)
- Biochemical Research: In a laboratory setting, it is employed to study metabolic pathways and enzyme interactions, aiding in the fundamental understanding of cellular processes.[\[7\]](#)[\[14\]](#)

## Synthesis Pathway: An Overview

A common and efficient industrial method for preparing THP is through the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This process is a classic example of reducing a nitroso group to an amine.



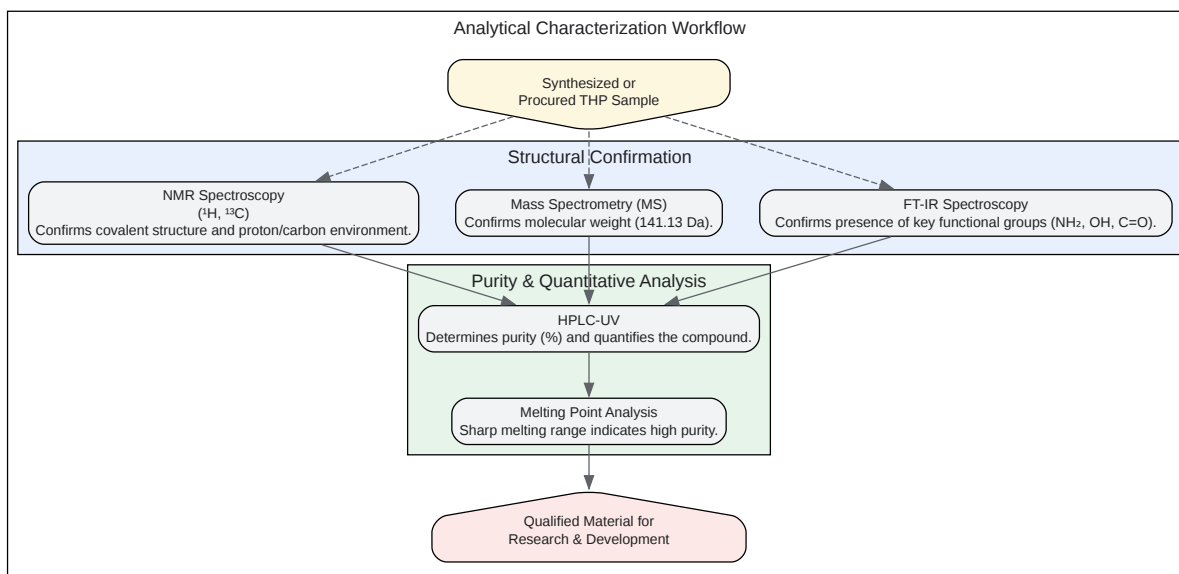
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Caption: A typical workflow for the synthesis of THP via catalytic hydrogenation.

A notable improvement in this process involves adding the base (e.g., sodium hydroxide) after the hydrogenation is complete.<sup>[15][16]</sup> This strategic choice prevents catalyst deactivation and simplifies the separation of the product, which is soluble in the resulting basic solution, from the solid catalyst.<sup>[15][16]</sup>

## Analytical and Characterization Workflow

Confirming the identity and purity of THP after synthesis or before use is non-negotiable. A multi-step analytical workflow is required.



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
Caption: Standard workflow for the analytical validation of THP.

## Safety, Handling, and Storage Protocols

As with any chemical reagent, a thorough understanding of hazards and handling procedures is essential for ensuring laboratory safety. THP is classified with specific hazards that demand rigorous protocols.

Table 2: GHS Hazard and Precautionary Information



Category	Code	Description	Pictogram
Hazard Statements	H315	Causes skin irritation.	
H319	Causes serious eye irritation.		
H335	May cause respiratory irritation.		
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.		
P302+P352	IF ON SKIN: Wash with plenty of water.		
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
P403+P233	Store in a well-ventilated place. Keep container tightly closed.		

Source(s):[\[1\]](#)[\[2\]](#)[\[11\]](#)

## Step-by-Step Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][17]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[17]
  - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[11][17]
  - Respiratory Protection: If ventilation is inadequate or dust is generated, use a particulate filter respirator (EN 143).[11]
- Handling Practices:
  - Avoid dust generation and accumulation.[17]
  - Wash hands thoroughly after handling.[2][11]
  - Keep away from food, drink, and animal feeding stuffs.[11]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
  - Some suppliers recommend storage at -20°C, under nitrogen, and protected from light for long-term stability.[3]
- Spill Response:
  - Vacuum or sweep up spilled material mechanically and place it into a suitable, labeled disposal container.[17] Avoid actions that generate dust. Ventilate the affected area.[11]

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